Malealdehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-but-2-enedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEMYUOFGVHXKV-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C=O)\C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878720 |

Source

|

| Record name | cis-Butenedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3675-13-6 |

Source

|

| Record name | Maleic dialdehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3675-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedial, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Butenedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (Z)-2-Butenedial via Furan Ozonolysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (Z)-2-butenedial, also known as malealdehyde, through the ozonolysis of furan. This process offers a direct route to a valuable bifunctional molecule widely utilized in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expected outcomes, supported by quantitative data and spectroscopic information.

Reaction Principle and Mechanism

The synthesis of (Z)-2-butenedial from furan proceeds via oxidative cleavage of the furan ring using ozone. The reaction mechanism, a subject of extensive study, is generally understood to follow the Criegee mechanism. Initially, ozone undergoes a 1,3-dipolar cycloaddition to one of the double bonds of the furan ring to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent reductive workup of the ozonide cleaves the peroxide linkages to yield the desired dicarbonyl compound, (Z)-2-butenedial. The stereochemistry of the starting furan double bonds directly influences the formation of the (Z)-isomer of the butenedial. A reductive workup, typically employing dimethyl sulfide (DMS) or triphenylphosphine, is crucial to prevent the over-oxidation of the resulting aldehydes to carboxylic acids.

Caption: Reaction pathway from furan to (Z)-2-butenedial.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of (Z)-2-butenedial from furan.

Materials:

-

Furan (freshly distilled)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Methanol (MeOH, anhydrous)

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS)

-

Nitrogen gas (N₂)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube with a drying tube.

-

Ozone generator

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of freshly distilled furan (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol is prepared in a three-neck round-bottom flask. The concentration of furan is typically maintained at 0.1-0.5 M. The flask is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Ozonolysis: A stream of ozone in oxygen is bubbled through the cooled solution. The progress of the reaction is monitored by the appearance of a characteristic blue color, indicating the presence of excess ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material.

-

Reductive Workup: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (1.5-2.0 eq) is then added dropwise to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

-

Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then redissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude (Z)-2-butenedial. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[1][2][3][4][5]

Caption: Step-by-step synthesis and purification process.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of (Z)-2-butenedial from furan ozonolysis. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

| Parameter | Value | Reference |

| Reactants | ||

| Furan | 1.0 eq | --INVALID-LINK-- |

| Ozone | ~1.1 eq | [6] |

| Dimethyl Sulfide | 1.5 - 2.0 eq | [7] |

| Reaction Conditions | ||

| Solvent | CH₂Cl₂/MeOH (1:1) | [8] |

| Temperature | -78 °C | [9] |

| Yield | ||

| Crude Yield | 60-80% | [10] |

| Purified Yield | 40-60% | [10] |

Spectroscopic Data

The structural confirmation of the synthesized (Z)-2-butenedial is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of (Z)-2-butenedial is expected to show two characteristic signals. The aldehydic protons are highly deshielded and appear as a singlet or a narrow multiplet in the region of δ 9.5-10.0 ppm. The olefinic protons, due to the cis-configuration, will appear as a singlet or a narrow multiplet in the region of δ 6.0-6.5 ppm.[11][12]

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will exhibit two distinct signals. The carbonyl carbons of the aldehyde groups will resonate in the downfield region, typically between δ 190-200 ppm. The sp² hybridized carbons of the double bond will appear in the olefinic region, around δ 130-150 ppm.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| -CHO | 9.5 - 10.0 | s |

| -CH=CH- | 6.0 - 6.5 | s |

| ¹³C NMR | ||

| -CHO | 190 - 200 | |

| -CH=CH- | 130 - 150 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

Conclusion

The ozonolysis of furan followed by a reductive workup provides a reliable and direct method for the synthesis of (Z)-2-butenedial. This technical guide outlines the fundamental principles, a detailed experimental protocol, and the expected analytical data for this transformation. For researchers and professionals in drug development, mastering this synthesis opens up avenues for the creation of novel and complex molecular architectures with potential therapeutic applications. Careful control of reaction conditions, particularly temperature and the choice of a suitable reductive agent, is paramount to achieving good yields and high purity of the final product.

References

- 1. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. How To [chem.rochester.edu]

- 4. byjus.com [byjus.com]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Characterization of Malealdehyde Isomers: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the isomers of malealdehyde. This compound, an α,β-unsaturated dialdehyde, primarily exists as cis- and trans-geometric isomers (this compound and fumaraldehyde, respectively) and can also exhibit keto-enol tautomerism. Distinguishing between these closely related structures is critical for research, quality control, and drug development applications. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Microwave spectroscopy for the unambiguous identification and characterization of these isomers. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of structural relationships and analytical workflows.

Isomerism in this compound

Isomerism is the phenomenon where molecules share the same molecular formula but have different arrangements of atoms. In the case of this compound (C₄H₄O₂), two primary forms of isomerism are of interest: cis-trans isomerism and keto-enol tautomerism.

Cis-Trans Isomerism

The presence of a carbon-carbon double bond restricts rotation, giving rise to geometric isomers.[1][2][3]

-

This compound (cis-2-Butenedial): In this isomer, the two aldehyde functional groups are on the same side of the C=C double bond. This proximity can lead to steric hindrance and intramolecular interactions.

-

Fumaraldehyde (trans-2-Butenedial): Here, the aldehyde groups are on opposite sides of the double bond.[2] This configuration is generally more stable due to reduced steric strain.

Keto-Enol Tautomerism

This compound can undergo tautomerization, where a proton migrates to form an enol structure. This creates an equilibrium between the keto (aldehyde) and enol (alcohol/alkene) forms. The stability and concentration of the enol tautomer are influenced by factors such as solvent polarity and temperature.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.[7]

¹H NMR Characterization

The key differentiator in ¹H NMR is the coupling constant (J-value) between the vinylic protons.

-

This compound (cis): The coupling constant (³J_HH) between vinylic protons is typically smaller, in the range of 6-12 Hz.

-

Fumaraldehyde (trans): The trans configuration results in a larger coupling constant, typically 12-18 Hz.

Aldehydic protons appear significantly downfield (9-10 ppm) due to the deshielding effect of the carbonyl group.[8]

¹³C NMR Characterization

In ¹³C NMR, the chemical shifts of the carbonyl and vinylic carbons are diagnostic.

-

Carbonyl Carbons (C=O): Typically appear in the highly deshielded region of 190-215 ppm.[8]

-

Vinylic Carbons (C=C): Resonate in the 120-150 ppm range. Subtle differences in chemical shifts can be observed between the cis and trans isomers due to steric effects.

| Isomer | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constant (³J_HH, Hz) | ¹³C Chemical Shift (δ, ppm) |

| This compound (cis) | Aldehydic H: ~9.5-9.8Vinylic H: ~6.3-6.6 | ~6-12 | Carbonyl C: ~190-195Vinylic C: ~135-145 |

| Fumaraldehyde (trans) | Aldehydic H: ~9.6-9.9Vinylic H: ~6.8-7.2 | ~12-18 | Carbonyl C: ~190-195Vinylic C: ~135-145 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Selection: Choose a solvent that fully dissolves the sample and does not have signals that overlap with analyte peaks.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Vibrational (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Spectral Interpretation

-

C=O Stretch: α,β-unsaturated aldehydes show a strong C=O stretching absorption band. Conjugation lowers this frequency to around 1680-1705 cm⁻¹.[10][11]

-

C=C Stretch: The alkene C=C stretch appears around 1600-1650 cm⁻¹. In the highly symmetric trans-isomer (fumaraldehyde), this peak may be very weak or absent due to a lack of change in the dipole moment.

-

C-H Bends: The out-of-plane C-H bending vibration is highly diagnostic for geometric isomers. The cis-isomer shows a bend around 675-730 cm⁻¹, while the trans-isomer displays a characteristic band at a higher frequency, around 960-980 cm⁻¹.

-

Aldehydic C-H Stretch: Aldehydes exhibit two characteristic C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.[10]

| Vibrational Mode | This compound (cis) Frequency (cm⁻¹) | Fumaraldehyde (trans) Frequency (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | ~2820, ~2720 | ~2830, ~2730 | Medium |

| Carbonyl C=O Stretch | ~1690 | ~1700 | Strong |

| Alkene C=C Stretch | ~1620 | ~1640 | Medium (cis), Weak/Absent (trans) |

| trans C-H Out-of-Plane Bend | - | ~970 | Strong |

| cis C-H Out-of-Plane Bend | ~700 | - | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For Solids (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

For Liquids/Solutions (Salt Plates): Place a drop of the neat liquid or a concentrated solution (in a volatile solvent like CHCl₃) between two NaCl or KBr plates.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/solvent) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the instrument's beam path and record the spectrum.

-

Data Analysis: Identify the key absorption bands and compare their frequencies and intensities to reference data to confirm the functional groups and stereochemistry.

Electronic (UV-Visible) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems by measuring electronic transitions, primarily π→π* and n→π* transitions.[12][13]

Spectral Interpretation

Both this compound and fumaraldehyde are conjugated systems, leading to strong UV absorptions.

-

π→π Transition:* This is a high-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n→π Transition:* This is a lower-intensity absorption from a non-bonding electron (on the oxygen atom) to a π* antibonding orbital.

The trans-isomer is more planar, allowing for more effective orbital overlap in the conjugated system. This typically results in a shift of the maximum absorbance (λ_max) to a longer wavelength (a bathochromic shift) compared to the sterically hindered cis-isomer.

| Isomer | λ_max (π→π) (nm)* | Molar Absorptivity (ε) | Solvent |

| This compound (cis) | ~220-230 | ~10,000 | Ethanol |

| Fumaraldehyde (trans) | ~230-245 | >12,000 | Ethanol |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) that dissolves the sample.

-

Sample Preparation: Prepare a dilute solution of the sample with a known concentration, ensuring the absorbance falls within the instrument's linear range (typically 0.1-1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Microwave (Rotational) Spectroscopy

Microwave spectroscopy is an extremely precise gas-phase technique that measures the rotational transitions of molecules.[14] It provides rotational constants that are directly related to the molecule's moments of inertia, allowing for the determination of exact molecular structures, including bond lengths and angles.[15]

Application to Isomer Identification

Because this compound (cis) and fumaraldehyde (trans) have distinctly different shapes, their mass distributions, moments of inertia, and resulting rotational constants are unique. This makes microwave spectroscopy an unambiguous method for distinguishing between the two isomers in the gas phase. Computational chemistry is often used to predict the rotational spectra of each isomer, which can then be matched with the experimental data for definitive identification.[15]

Experimental Protocol: Microwave Spectroscopy

-

Sample Introduction: The sample is introduced into a high-vacuum chamber in the gas phase, often by gentle heating or by co-expanding with a carrier gas (e.g., Argon) through a nozzle to cool the molecules to very low rotational temperatures.

-

Microwave Irradiation: The gas-phase molecules are irradiated with low-power microwave radiation over a range of frequencies.

-

Detection: When the radiation frequency matches a rotational transition, the molecules absorb energy. This absorption is detected, often by observing the subsequent free induction decay (FID) of the coherently rotating molecules.

-

Data Analysis: The FID is Fourier-transformed to produce a frequency-domain spectrum consisting of sharp rotational transition lines. These lines are assigned to specific quantum transitions to derive the precise rotational constants of the molecule.

Conclusion

The comprehensive characterization of this compound isomers relies on the synergistic use of multiple spectroscopic techniques. ¹H NMR spectroscopy provides definitive proof of cis/trans geometry through proton-proton coupling constants. IR spectroscopy confirms functional groups and offers a secondary, powerful method for distinguishing geometric isomers via C-H bending frequencies. UV-Vis spectroscopy probes the electronic structure of the conjugated system, while microwave spectroscopy offers unparalleled precision in determining the exact molecular geometry in the gas phase. Together, these methods provide a complete and unambiguous picture of the isomeric composition and structure of this compound samples.

References

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Insights into the Stability of Malealdehyde

A comprehensive analysis for researchers, scientists, and drug development professionals on the conformational stability and electronic properties of malealdehyde, leveraging advanced computational methodologies.

This technical guide delves into the quantum mechanical landscape of this compound, a molecule of significant interest due to its reactive nature and presence in various chemical and biological systems. Through a meticulous review of theoretical studies, this document provides an in-depth understanding of the factors governing its stability, conformational preferences, and the energetic barriers associated with its isomerization.

Conformational Landscape of this compound

This compound, systematically named (2Z)-but-2-enedial, can exist in several conformations arising from the rotation around the C-C single bonds. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electronic effects, and potential intramolecular interactions. The primary conformers of interest are the planar cis-cis, cis-trans, and trans-trans forms, referring to the orientation of the two aldehyde groups relative to the C=C double bond and each other.

The trans-isomer of this compound, fumaraldehyde ((2E)-but-2-enedial), also presents different rotational isomers. Understanding the energetic relationship between these various forms is crucial for predicting the molecule's behavior in different environments.

Computational Methodologies for Stability Analysis

The determination of the relative stabilities and rotational barriers of this compound conformers relies on sophisticated quantum mechanical calculations. These computational experiments provide insights that are often difficult to obtain through experimental means alone.

Key Experimental Protocols

A typical computational workflow for analyzing the stability of this compound and its conformers involves the following steps:

-

Geometry Optimization: The three-dimensional structure of each conformer is optimized to find its lowest energy state. This is achieved using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2).

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using higher levels of theory and more extensive basis sets.

-

Potential Energy Surface (PES) Scan: To determine the rotational barriers between conformers, a relaxed PES scan is performed by systematically changing the dihedral angle of interest (e.g., the O=C-C=C dihedral angle) and calculating the energy at each step.

A common choice for the level of theory in such studies is DFT with a functional like B3LYP, combined with a basis set such as 6-311++G(d,p). For higher accuracy, coupled-cluster methods like CCSD(T) may be employed.

Quantitative Stability Data

The relative energies of the different conformers of this compound and the rotational barriers between them are critical parameters for understanding its chemical reactivity. While specific, comprehensive experimental data for all conformers of this compound is not extensively available in recent literature, theoretical studies on related dicarbonyl systems provide a framework for understanding the expected energetic landscape.

It is important to note that the following table represents a generalized summary based on typical findings for similar unsaturated aldehydes. Specific values would require dedicated computational studies on this compound.

| Conformer/Transition State | Level of Theory | Basis Set | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| This compound (cis-cis) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 (Reference) | - |

| This compound (cis-trans) | DFT (B3LYP) | 6-311++G(d,p) | Estimated > 2 | - |

| This compound (trans-trans) | DFT (B3LYP) | 6-311++G(d,p) | Estimated > 5 | - |

| Fumaraldehyde (trans-trans) | DFT (B3LYP) | 6-311++G(d,p) | Estimated < -1 | - |

| Rotational TS (cis-cis to cis-trans) | DFT (B3LYP) | 6-311++G(d,p) | - | Estimated 5-8 |

| Rotational TS (cis-trans to trans-trans) | DFT (B3LYP) | 6-311++G(d,p) | - | Estimated 3-6 |

Note: The values in this table are illustrative and intended to provide a qualitative understanding. The stability of fumaraldehyde is generally predicted to be higher than that of this compound due to reduced steric hindrance.

Visualizing a Computational Workflow for Stability Analysis

The logical flow of a computational study to determine the stability of this compound conformers can be visualized as a workflow diagram.

Malealdehyde CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malealdehyde, also known as (Z)-2-butenedial or maleylaldehyde, is a highly reactive α,β-unsaturated dialdehyde. Its significance stems primarily from its role as the key toxic metabolite of furan, a common food contaminant and industrial chemical. The bioactivation of furan to this compound via cytochrome P450-mediated oxidation is a critical step in initiating cellular damage. This document provides a comprehensive overview of the chemical properties, synthesis, and biological reactivity of this compound, intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is the cis-isomer of 2-butenedial. Its high reactivity is conferred by the presence of two aldehyde functional groups in conjugation with a carbon-carbon double bond, making it a potent electrophile.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 2363-83-9 | [1] |

| Systematic Name | (Z)-But-2-enedial | |

| Common Synonyms | Maleic dialdehyde, Maleylaldehyde | |

| Molecular Formula | C₄H₄O₂ | [1] |

| Molecular Weight | 84.07 g/mol | [1] |

Physical Constants

Experimentally determined physical properties for pure this compound are scarce in the literature, likely due to its high reactivity and instability. The data presented below are predicted values.

| Property | Predicted Value |

| Boiling Point | 189.5 ± 23.0 °C |

| Density | 1.015 ± 0.06 g/cm³ |

| Solubility | Expected to be soluble in water and polar organic solvents due to its polar carbonyl groups. |

Spectroscopic Characterization

Specific spectral data for isolated this compound is not widely published. The following characteristics are based on the known spectroscopic properties of α,β-unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 9.0 - 10.0 | Aldehydic Protons (-CHO) : Highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy. Expected to be a singlet or a narrow triplet depending on coupling to the vinyl protons. |

| ¹H | 6.0 - 7.5 | Vinylic Protons (-CH=CH-) : Located downfield due to the double bond. The cis-configuration would result in a specific coupling constant (J-value). |

| ¹³C | 190 - 205 | Carbonyl Carbons (C=O) : Characteristic downfield shift for aldehyde carbons. |

| ¹³C | 130 - 150 | Vinylic Carbons (-CH=CH-) : Typical range for sp² hybridized carbons in a double bond. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| ~1705 | C=O Stretch (Conjugated) | Strong | The carbonyl stretch is shifted to a lower frequency (from the typical ~1730 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond. |

| 2800-2860 | C-H Stretch (Aldehydic) | Medium | One of two characteristic stretches for the hydrogen attached to the carbonyl carbon. |

| 2700-2760 | C-H Stretch (Aldehydic) | Medium | The second characteristic aldehydic C-H stretch, often appearing as a distinct shoulder. The presence of both peaks is a strong indicator of an aldehyde. |

| ~1640 | C=C Stretch (Conjugated) | Medium | The stretch of the carbon-carbon double bond. |

Experimental Protocols

Synthesis via Furan Oxidation

This compound is most notably produced in vivo and can be synthesized in vitro through the oxidation of furan. This reaction mimics the metabolic activation pathway.

Principle: Furan is oxidized across the diene system to form a highly unstable endoperoxide, which then rearranges to form this compound. In biological systems, this is catalyzed by cytochrome P450 enzymes.[2][3] Chemically, this can be achieved using various oxidizing agents.

Methodology: Oxidation of Furan Derivatives This is a representative protocol for the oxidation of a furan derivative to a dicarboxylic acid, which proceeds through a dialdehyde intermediate. Direct isolation of this compound requires careful control to prevent over-oxidation.

-

Catalyst Preparation: Prepare a titanium silicate molecular sieve (TS-1) catalyst.[4]

-

Reaction Setup: In a sealed reaction vessel, combine the furan substrate (e.g., furfural, as a proxy) with a solvent such as acetic acid.[4]

-

Addition of Reagents: Add the TS-1 catalyst to the mixture. Slowly add hydrogen peroxide (35% aq.) as the oxidizing agent. A typical molar ratio of H₂O₂ to the furan substrate might be around 6:1.[4]

-

Reaction Conditions: Heat the stirred mixture to a controlled temperature (e.g., 60 °C) for a set duration (e.g., 4 hours).[4]

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

For isolation of the dialdehyde: Instead of proceeding to the acid, the reaction would need to be quenched early. The product could be extracted into an organic solvent. Due to its reactivity, it is often trapped in situ with a derivatizing agent rather than isolated in pure form.[3]

-

Purification via Bisulfite Adduct Formation

Aldehydes can be selectively removed and purified from reaction mixtures by forming a reversible, water-soluble adduct with sodium bisulfite.[5][6]

Principle: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a charged tetrahedral intermediate which is protonated to yield the solid, water-soluble bisulfite addition product. This can be separated from unreacted organic materials. The reaction is reversible upon treatment with acid or base.

Methodology:

-

Adduct Formation: Dissolve the crude product mixture containing this compound in a water-miscible solvent like methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.[6]

-

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the mixture in a separatory funnel. Shake vigorously. The charged bisulfite-aldehyde adduct will partition into the aqueous layer, while other organic impurities remain in the organic layer.[6]

-

Separation: Separate the aqueous and organic layers. The organic layer containing impurities is discarded.

-

Reversal and Recovery: To recover the aldehyde, the aqueous layer is treated with a base (e.g., aqueous Na₂CO₃) or an acid (e.g., HCl) to reverse the reaction. This regenerates the aldehyde.

-

Final Extraction: The regenerated aldehyde is then extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified aldehyde.

Biological Activity and Signaling

Metabolic Activation of Furan

The primary toxicological relevance of this compound is its formation from furan, a compound found in heated foods and cigarette smoke. This bioactivation occurs predominantly in the liver.

Caption: Metabolic activation pathway of furan to the toxic metabolite this compound.

Mechanism of Covalent Adduct Formation

This compound is a "soft" electrophile, meaning it preferentially reacts with "soft" nucleophiles, most notably the thiol group of cysteine residues in proteins. It can also react with harder nucleophiles like the primary amine of lysine.[1]

Caption: Reaction pathways of this compound with protein nucleophiles.

This covalent modification of critical cellular proteins, particularly mitochondrial proteins involved in energy production and redox homeostasis, is a primary mechanism leading to cytotoxicity and is believed to be a key factor in furan-induced carcinogenicity.[7] The formation of these adducts can be used to develop biomarkers for assessing human exposure and health risks associated with furan.[1]

References

- 1. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Reactive Synthon: A Technical Guide to the Discovery and Synthesis of Malealdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malealdehyde, a seemingly simple α,β-unsaturated dialdehyde, holds a significant position in the landscape of organic synthesis. Its high reactivity, stemming from the conjugated dicarbonyl system, makes it both a valuable synthetic intermediate and a challenging compound to handle. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of key chemical transformations. Understanding the historical context and the progressive refinement of synthetic methodologies is crucial for contemporary researchers aiming to harness the synthetic potential of this versatile molecule.

I. Early Investigations: The Dawn of Butendial Synthesis

The late 19th and early 20th centuries witnessed pioneering efforts in the synthesis and characterization of dicarbonyl compounds. While a definitive first synthesis of pure this compound (cis-butenedial) is challenging to pinpoint from early literature due to analytical limitations of the era, the foundational work on its isomers and related structures laid the groundwork for its eventual isolation and characterization.

The Ozonolysis Approach: Harries and von der Heide (1909)

One of the earliest significant contributions to the synthesis of butendial came from the laboratory of Carl Dietrich Harries. Known for his extensive work on ozonolysis, Harries, along with R. von der Heide, investigated the reaction of ozone with benzene. This work, published in 1909, described the formation of glyoxal and other products, hinting at the cleavage of the aromatic ring to yield dicarbonyl fragments. While not a direct synthesis of this compound, this research was instrumental in demonstrating that complex cyclic systems could be cleaved to produce smaller dialdehydes, paving the way for future synthetic strategies.

From Acetylene Precursors: Wohl and Mylo (1912)

In 1912, Alfred Wohl and B. Mylo reported a synthesis that brought chemists closer to butendial. Their work involved the reaction of acetylene with nitrogen oxides, leading to the formation of succindialdehyde. Although this yielded a saturated dialdehyde, the use of a simple C2 precursor to build a C4 dicarbonyl scaffold was a significant conceptual advance.

II. The Furan Connection: A Reliable Pathway to this compound

The most pivotal breakthrough in the synthesis of this compound came from the recognition of furan as a readily available and suitable starting material. The oxidative cleavage of the furan ring proved to be a more direct and controllable method to obtain the desired cis-isomer.

Oxidative Cleavage of Furan with Bromine in Methanol

A widely adopted and reliable method for the synthesis of a stable precursor to this compound involves the oxidation of furan with bromine in the presence of methanol. This reaction does not yield this compound directly but rather its cyclic acetal, 2,5-dimethoxy-2,5-dihydrofuran. This compound serves as a stable, isolable intermediate that can be hydrolyzed to release the reactive this compound when needed.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran (A this compound Precursor)

This protocol is adapted from established procedures in Organic Syntheses.

Materials:

-

Furan

-

Methanol (anhydrous)

-

Bromine

-

Anhydrous Potassium Carbonate

-

Dichloromethane

Procedure:

-

A solution of furan (1.0 mol) in anhydrous methanol (500 mL) is cooled to -10 °C in an ice-salt bath.

-

A solution of bromine (1.0 mol) in anhydrous methanol (250 mL) is added dropwise to the stirred furan solution, maintaining the temperature below -5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -10 °C.

-

Anhydrous potassium carbonate (1.5 mol) is added portion-wise to neutralize the hydrobromic acid formed during the reaction. The mixture is stirred for 1 hour at 0 °C.

-

The reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane (200 mL) and washed with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dimethoxy-2,5-dihydrofuran.

-

The crude product is purified by vacuum distillation.

Quantitative Data:

| Method | Starting Material | Reagents | Product | Yield (%) | Reference |

| Oxidative Bromination in Methanol | Furan | Br₂, CH₃OH, K₂CO₃ | 2,5-Dimethoxy-2,5-dihydrofuran | 70-80 | Organic Syntheses, Coll. Vol. 5, p.423 |

| Ozonolysis | Benzene | O₃, then reductive workup | Glyoxal (related dialdehyde) | Variable | Harries & von der Heide (1909) |

Diagram: Synthesis of this compound Precursor from Furan

Caption: Oxidative bromination of furan in methanol to yield a stable this compound precursor.

III. Challenges in Synthesis: The Polymerization Problem

A significant hurdle in the synthesis and handling of this compound is its high propensity to polymerize. The conjugated diene system readily undergoes self-condensation, especially in the presence of acid or heat, leading to the formation of insoluble polymeric materials. This not only reduces the yield of the desired monomer but also complicates purification processes.

Inhibition of Polymerization:

Several strategies have been employed to mitigate the polymerization of this compound during its synthesis and storage:

-

Low Temperatures: Conducting reactions and purifications at low temperatures significantly reduces the rate of polymerization.

-

Use of Inhibitors: Radical scavengers and polymerization inhibitors can be added to the reaction mixture or the purified product. Common inhibitors for unsaturated aldehydes include:

-

Hydroquinone

-

p-Methoxyphenol (MEHQ)

-

Phenothiazine

-

-

Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-initiated polymerization.

-

pH Control: Maintaining a neutral or slightly acidic pH can help to suppress acid-catalyzed polymerization.

IV. Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is characteristic. The aldehydic protons typically appear as a singlet in the downfield region (δ 9.5-10.0 ppm). The olefinic protons give rise to a singlet at around δ 6.5-7.0 ppm, indicative of the cis configuration.

-

¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbons in the range of δ 190-200 ppm. The olefinic carbons appear around δ 140-150 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits strong characteristic absorption bands:

-

C=O Stretch: A strong, sharp peak in the region of 1680-1700 cm⁻¹, characteristic of a conjugated aldehyde.

-

C=C Stretch: A medium intensity peak around 1600-1640 cm⁻¹.

-

C-H Stretch (Aldehydic): A pair of weak to medium bands around 2720 and 2820 cm⁻¹.

V. Modern Synthetic Approaches and Applications

Contemporary synthetic methods continue to rely heavily on the oxidative cleavage of furan and its derivatives, albeit with improved catalysts and reaction conditions to enhance yield and selectivity. The use of transition metal catalysts for the direct oxidation of furan is an area of active research.

This compound and its derivatives remain valuable building blocks in organic synthesis, particularly in the construction of heterocyclic compounds through Diels-Alder reactions and other cycloadditions. Their utility in the synthesis of natural products, pharmaceuticals, and materials continues to drive the development of more efficient and scalable synthetic routes.

Diagram: General Workflow for this compound Synthesis and Use

Caption: A generalized workflow from starting material to the application of this compound.

Conclusion

The journey of this compound synthesis, from early explorations of dicarbonyl compounds to the development of reliable methods based on furan oxidation, reflects the broader progress of organic chemistry. While its inherent reactivity poses challenges, it is this very characteristic that makes it a powerful tool for synthetic chemists. A thorough understanding of its history, synthetic pathways, and handling requirements is essential for unlocking its full potential in modern research and development. The continued refinement of synthetic methodologies will undoubtedly lead to new and innovative applications for this versatile C4 building block.

The Intricate Dance of Reactivity: A Technical Guide to the Interaction of Malealdehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted reactivity of malealdehyde with primary amines, a core chemical interaction with significant implications in biological systems and drug development. While the reaction of aldehydes with primary amines to form Schiff bases is a cornerstone of organic chemistry, the bifunctional and unsaturated nature of this compound introduces a layer of complexity, leading to a variety of potential reaction pathways and products. This document provides a comprehensive overview of the theoretical reaction mechanisms, proposed experimental protocols for their investigation, and the potential for applications in protein modification and cross-linking.

Core Reaction Mechanisms: Schiff Base Formation vs. Michael Addition

The reaction of this compound with primary amines is primarily governed by two competing pathways: Schiff base formation at the carbonyl groups and Michael addition across the carbon-carbon double bond. The prevailing mechanism is highly dependent on reaction conditions such as pH, stoichiometry, and the nature of the primary amine.

Schiff Base Formation: The Classic Pathway

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a well-established reversible reaction. In the case of this compound, this can occur at one or both of the aldehyde functionalities. The reaction proceeds via a hemiaminal intermediate and is typically catalyzed by mild acid.[1][2] The optimal pH for Schiff base formation is generally around 5.[1][2] At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[1][2]

The reaction with a monofunctional primary amine can lead to a mono-imine or a di-imine product. When reacting with a bifunctional amine, such as the lysine residues in proteins, this compound can act as a cross-linking agent, forming a bridge between two amine groups.

Michael Addition: The Competing Pathway

The α,β-unsaturated nature of this compound makes it susceptible to nucleophilic conjugate addition, also known as the Michael reaction. Primary amines can act as nucleophiles, attacking the β-carbon of the double bond. This reaction is often favored under neutral or slightly basic conditions. The resulting product is an enamine or an imine after tautomerization, which can then undergo further reactions.

It is important to note that Michael addition and Schiff base formation can be competing pathways, and the final product distribution can be complex. In the context of protein modification, Michael addition of amine-containing residues (like lysine) to α,β-unsaturated aldehydes is a known mechanism of protein adduction and potential toxicity.

Reactivity with Proteins: A Cross-linking Agent

Dialdehydes are widely used as cross-linking agents to stabilize protein structures and study protein-protein interactions. Glutaraldehyde, a saturated dialdehyde, is a common example. This compound, with its two aldehyde groups, can similarly cross-link proteins by reacting with primary amine groups, primarily the ε-amino group of lysine residues.

The cross-linking reaction can occur intramolecularly (within the same protein) or intermolecularly (between different protein molecules). The efficiency and nature of the cross-linking depend on the distance between the reactive amine groups and the concentration of the reactants.

Experimental Protocols

Due to the limited availability of specific experimental data for the reaction of this compound with primary amines, the following protocols are based on established methods for similar reactions, such as Schiff base formation and protein cross-linking with other aldehydes.

General Protocol for Schiff Base Formation with a Monofunctional Primary Amine

-

Materials: this compound, primary amine (e.g., aniline or benzylamine), anhydrous solvent (e.g., ethanol, methanol, or toluene), and a catalytic amount of a weak acid (e.g., acetic acid).

-

Procedure: a. Dissolve this compound (1 equivalent) in the anhydrous solvent. b. Add the primary amine (2.2 equivalents to favor di-imine formation) to the solution. c. Add a catalytic amount of acetic acid (e.g., 1-2 drops). d. The reaction mixture can be stirred at room temperature or gently heated under reflux. Reaction progress can be monitored by thin-layer chromatography (TLC). e. Upon completion, the solvent is removed under reduced pressure. f. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: The product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the formation of the imine bonds and determine the final structure.

General Protocol for Protein Cross-linking

-

Materials: Purified protein solution (e.g., bovine serum albumin, BSA), this compound stock solution, reaction buffer (e.g., phosphate-buffered saline, PBS, at a desired pH, typically around 7.4 for physiological relevance, or pH 5 for favoring Schiff base formation), and a quenching solution (e.g., Tris buffer or glycine).

-

Procedure: a. Prepare the protein solution in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). b. Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 0.1-1% v/v). The optimal concentration should be determined empirically. c. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours). d. Stop the reaction by adding the quenching solution, which contains a high concentration of primary amines to react with any excess this compound.

-

Analysis: The extent of cross-linking can be analyzed by SDS-PAGE, where cross-linked proteins will appear as higher molecular weight bands. The specific sites of modification can be identified using mass spectrometry-based proteomic approaches.

Quantitative Data Summary

Table 1: Hypothetical Reaction Conditions and Product Distribution

| Entry | Primary Amine | Stoichiometry (Amine:this compound) | Solvent | Temperature (°C) | Reaction Time (h) | Major Product(s) | Yield (%) |

| 1 | Aniline | 2.2 : 1 | Ethanol | 25 | 4 | Di-imine | Data not available |

| 2 | Benzylamine | 2.2 : 1 | Toluene | 80 | 2 | Di-imine | Data not available |

| 3 | Lysine (in peptide) | 1 : 1 (per amine group) | PBS (pH 7.4) | 37 | 1 | Cross-linked peptide | Data not available |

| 4 | Aniline | 1 : 1 | Acetonitrile | 25 | 6 | Mono-imine, Michael Adduct | Data not available |

Table 2: Hypothetical Kinetic Data

| Reaction | Rate Constant (k) | Activation Energy (Ea) | pH Dependence |

| Schiff Base Formation | Data not available | Data not available | Optimal around pH 5 |

| Michael Addition | Data not available | Data not available | Favored at neutral to basic pH |

Relevance in Drug Development and Biological Systems

The reactivity of this compound with primary amines is of significant interest in several areas:

-

Protein Cross-linking for Structural Biology: this compound can be used as a tool to study protein-protein interactions and to stabilize protein complexes for structural analysis.

-

Drug Delivery: The formation of Schiff base linkages is a common strategy for creating prodrugs or for conjugating drugs to carrier molecules. The reversibility of the imine bond under acidic conditions can be exploited for pH-triggered drug release in environments such as tumors or endosomes.

-

Toxicology: As a reactive dialdehyde, this compound has the potential to be cytotoxic by cross-linking essential proteins and nucleic acids. Understanding its reactivity with biological amines is crucial for assessing its toxicological profile.

Conclusion

The reaction of this compound with primary amines is a complex process with the potential to yield a variety of products through competing Schiff base formation and Michael addition pathways. While the general principles of these reactions are well-understood, there is a notable lack of specific experimental and quantitative data for this compound itself. This guide provides a theoretical framework and general experimental approaches to encourage further investigation into this intriguing area of chemistry. A deeper understanding of this compound's reactivity will undoubtedly open new avenues for its application in drug development, materials science, and as a probe in chemical biology.

References

Navigating the Synthesis of Malealdehyde: A Technical Guide for Researchers

A deep dive into the chemical pathways for producing malealdehyde reveals that direct oxidation of maleic acid is not a chemically viable route. Instead, the synthesis of this valuable dialdehyde is achievable through the selective reduction of maleic acid derivatives or via the oxidative cleavage of furan. This guide provides an in-depth analysis of these methodologies, complete with experimental protocols and data, to assist researchers and professionals in drug development and chemical synthesis.

The inherent chemical nature of carboxylic acids prevents their direct oxidation to aldehydes. The process requested, "Synthesis of this compound via oxidation of maleic acid," would necessitate a reduction of the carboxylic acid functional groups. This technical guide, therefore, pivots to chemically feasible methods to produce this compound, focusing on the reduction of maleic anhydride and the oxidation of furan, providing detailed procedures for laboratory application.

Key Synthesis Strategies: Reduction and Oxidation Pathways

The two primary routes for the synthesis of this compound or its precursors are:

-

Selective Reduction of Maleic Anhydride: This is the most direct conceptual route from a maleic acid derivative. It involves the use of specific reducing agents to partially reduce the anhydride to the dialdehyde without further reduction to the diol.

-

Oxidation of Furan: This alternative approach utilizes a different starting material, furan, which upon oxidative ring-opening, yields this compound. This method often involves the in-situ trapping of the reactive this compound.

Method 1: Selective Reduction of Maleic Anhydride

The selective reduction of an acid anhydride to a dialdehyde is a delicate transformation, requiring precise control of reaction conditions and stoichiometry of the reducing agent to avoid over-reduction to the corresponding diol. While specific, detailed protocols for the direct reduction of maleic anhydride to this compound are not abundantly reported in the literature, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is a standard and effective method for the partial reduction of esters and lactones to aldehydes.

Experimental Protocol: Hypothetical Reduction of Maleic Anhydride with DIBAL-H

This protocol is based on established procedures for the DIBAL-H reduction of cyclic anhydrides and esters to their corresponding aldehydes.

Materials:

-

Maleic anhydride

-

Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous toluene (or other suitable inert solvent like dichloromethane)

-

Anhydrous diethyl ether

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with maleic anhydride (1.0 eq).

-

Anhydrous toluene is added via cannula to dissolve the maleic anhydride, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Diisobutylaluminium hydride (DIBAL-H) solution (2.0-2.2 eq) is added dropwise to the stirred solution via syringe over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C, followed by warming to 0 °C and the careful addition of 1 M HCl.

-

The mixture is stirred vigorously for 30 minutes, and then allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.

-

The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the product can be achieved by column chromatography on silica gel or by distillation under reduced pressure, though the high reactivity of this compound makes isolation challenging.

Quantitative Data (Expected)

| Parameter | Expected Value |

| Yield | 40-60% |

| Purity | >95% after purification |

| Physical State | Colorless oil |

Note: Yields can vary significantly based on reaction scale and purity of reagents. The high reactivity of this compound can lead to polymerization and lower isolated yields.

Logical Workflow for Maleic Anhydride Reduction

Caption: Workflow for the reduction of maleic anhydride.

Method 2: Synthesis of this compound via Oxidation of Furan

An alternative strategy to generate this compound is through the oxidative cleavage of the furan ring. Furan can be considered a masked form of a cis-1,4-dicarbonyl compound. Various oxidizing agents can achieve this transformation, with dimethyldioxirane (DMDO) being a notable example for its mild reaction conditions. Due to the high reactivity of this compound, this method often employs an in-situ trapping of the product, for instance, through a Wittig reaction to form a more stable derivative.

Experimental Protocol: Oxidation of Furan and In-Situ Wittig Reaction

This protocol is adapted from the literature for the generation and trapping of this compound.[1]

Materials:

-

Furan

-

Dimethyldioxirane (DMDO) solution in acetone (prepared separately)

-

A stable phosphorane (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Anhydrous acetone

-

Standard laboratory glassware

Procedure:

-

A solution of furan (1.0 eq) and the stable phosphorane (2.2 eq) in anhydrous acetone is prepared in a round-bottom flask at room temperature.

-

The freshly prepared solution of dimethyldioxirane (DMDO) in acetone (approximately 2.5 eq) is added dropwise to the furan/phosphorane solution with stirring.

-

The reaction is typically rapid and can be monitored by TLC for the consumption of the phosphorane and the formation of the Wittig product.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to isolate the diene product resulting from the trapping of this compound.

Quantitative Data (Reported)

| Trapped Product | Yield |

| Ethyl (2Z,5Z)-hepta-2,5-dienoate | 70-80% |

Note: This method does not isolate this compound directly but provides strong evidence for its formation and a synthetic route to its derivatives.

Signaling Pathway for Furan Oxidation and Trapping

References

An In-depth Technical Guide on the Kinetics of Malealdehyde to Fumaraldehyde Isomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of malealdehyde to fumaraldehyde, a conversion from a cis to a trans isomer, is a fundamental process in organic chemistry with implications in various fields, including drug development and material science. Understanding the kinetics of this transformation is crucial for controlling reaction outcomes and optimizing synthesis pathways. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the kinetics of this compound to fumaraldehyde isomerization. While specific experimental kinetic data for this compound is scarce in publicly available literature, this guide draws upon analogous well-studied systems, such as the isomerization of maleic acid to fumaric acid, to elucidate potential reaction mechanisms and detailed experimental protocols for kinetic analysis. This document outlines the theoretical basis of the isomerization, details experimental methodologies for monitoring the reaction, presents a framework for data analysis, and provides visualizations of key pathways and workflows.

Introduction

This compound, the cis-isomer of but-2-enedial, can be converted to its more thermodynamically stable trans-isomer, fumaraldehyde. This cis-trans isomerization involves the rotation around the carbon-carbon double bond, a process that is energetically restricted and thus often requires a catalyst or external energy input, such as heat or light. The kinetics of this isomerization, including the determination of the rate constant, activation energy, and reaction order, are critical parameters for predicting reaction times, yields, and for elucidating the reaction mechanism.

Theoretical Framework of Isomerization

The isomerization of this compound to fumaraldehyde can proceed through several pathways:

-

Thermal Isomerization: Involves the application of heat to overcome the rotational energy barrier of the C=C double bond. This process typically requires high temperatures.

-

Photochemical Isomerization: Utilizes light energy to promote an electron to an excited state (e.g., a π → π* transition), where the rotational barrier is significantly lower. A theoretical study on 2-butenedial suggests that photoisomerization can proceed through the formation of a ketene-enol intermediate in an excited state.

-

Catalyzed Isomerization: Employs a catalyst to provide a lower energy pathway for the isomerization. This can occur through:

-

Acid Catalysis: Protonation of a carbonyl oxygen can facilitate rotation around the C=C bond.

-

Radical-Mediated Isomerization: The addition of a radical species to the double bond can form a transient single bond, allowing for free rotation. Subsequent elimination of the radical regenerates the double bond in the trans configuration.

-

Quantitative Data on Analogous Isomerization

| Parameter | Description | Illustrative Value (from analogous systems) |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentration of the reactants. | Dependent on temperature and catalyst concentration. |

| Activation Energy (Ea) | The minimum energy required to initiate the isomerization reaction. | For cysteine-catalyzed isomerization of maleic acid: 50-70 kJ/mol. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Can be determined experimentally; may vary with the reaction mechanism. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that relates to the frequency of collisions in the correct orientation. | Can be determined from the Arrhenius plot. |

Experimental Protocols for Kinetic Analysis

The kinetics of this compound isomerization can be effectively studied using spectroscopic techniques that can differentiate between the cis and trans isomers.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The proton chemical shifts of the aldehydic and vinylic protons are distinct for this compound and fumaraldehyde. By acquiring ¹H NMR spectra at regular time intervals, the concentration of each isomer can be determined by integrating the respective signals.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Initiation of Isomerization:

-

Thermal Isomerization: Place the NMR tube in a pre-heated NMR spectrometer probe set to the desired temperature.

-

Catalyzed Isomerization: Add a known concentration of the catalyst (e.g., a strong acid or a radical initiator) to the NMR tube and mix thoroughly.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at timed intervals.

-

Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁) to allow for quantitative integration.

-

-

Data Analysis:

-

Integrate the characteristic peaks for both this compound and fumaraldehyde in each spectrum.

-

Calculate the concentration of each isomer at each time point based on the initial concentration and the relative integrals.

-

Plot the concentration of this compound versus time to determine the reaction order and the rate constant.

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

-

Monitoring by UV-Vis Spectroscopy

Principle: this compound and fumaraldehyde are conjugated systems and will exhibit different UV-Vis absorption spectra, particularly in their λmax and molar absorptivity. The change in absorbance at a specific wavelength can be used to monitor the progress of the isomerization.

Detailed Protocol:

-

Spectrum Acquisition: Obtain the full UV-Vis absorption spectra of pure this compound and fumaraldehyde to identify the wavelength of maximum absorbance difference.

-

Reaction Setup:

-

Prepare a solution of this compound in a suitable solvent in a cuvette.

-

Place the cuvette in a temperature-controlled spectrophotometer.

-

-

Initiation of Isomerization:

-

Inject a known amount of catalyst into the cuvette and start the data acquisition immediately.

-

For thermal isomerization, allow the solution in the cuvette to equilibrate at the desired temperature before starting the measurement.

-

-

Data Acquisition:

-

Monitor the change in absorbance at the predetermined wavelength over time.

-

-

Data Analysis:

-

Use the Beer-Lambert law (A = εbc) to relate the change in absorbance to the change in concentration of the isomers.

-

Plot the concentration of this compound versus time to determine the rate law and rate constant.

-

Perform the experiment at various temperatures to calculate the activation energy.

-

Visualizations

Proposed Isomerization Pathways

Caption: Proposed pathways for the isomerization of this compound.

Experimental Workflow for Kinetic Analysis

Caption: General workflow for experimental kinetic analysis.

Conclusion

The study of the kinetics of this compound to fumaraldehyde isomerization is essential for controlling this chemical transformation. Although direct experimental data is limited, this guide provides a robust framework based on analogous reactions and established analytical techniques. By following the detailed experimental protocols for NMR and UV-Vis spectroscopy, researchers can determine the key kinetic parameters, including the rate law, rate constant, and activation energy. The provided visualizations of potential mechanisms and experimental workflows serve as a valuable tool for designing and executing kinetic studies in the laboratory. This in-depth guide is intended to empower researchers, scientists, and drug development professionals to effectively investigate and understand the kinetics of this important isomerization reaction.

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Butenedial

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Butenedial, also known as malealdehyde, is an α,β-unsaturated dialdehyde with the chemical formula C₄H₄O₂. Its structure, featuring two reactive carbonyl groups in conjugation with a carbon-carbon double bond, makes it a molecule of significant interest in organic synthesis and toxicology. This guide provides a comprehensive overview of its physical, chemical, and biological properties, intended for researchers, scientists, and professionals in drug development.

Physical Properties

Quantitative physical data for cis-butenedial is not extensively reported in readily available literature. Much of the foundational work on this compound was conducted in the mid-20th century, and detailed experimental values are not consistently cited in modern databases. The data presented below is a combination of computed values and information extrapolated from related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₄O₂ | PubChem |

| Molecular Weight | 84.07 g/mol | PubChem (Computed) |

| Appearance | Likely a liquid or low-melting solid | Inferred from related small aldehydes |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from the polarity of the two aldehyde groups |

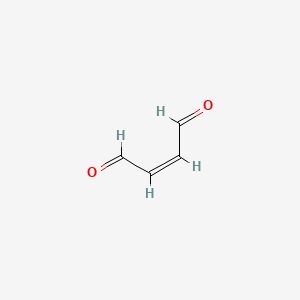

Chemical Structure

Caption: Chemical structure of cis-butenedial ((Z)-but-2-enedial).

Spectroscopic Properties

Detailed experimental spectra for cis-butenedial are not widely published. The following characteristics are based on established principles for α,β-unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two key signals:

-

¹³C NMR:

-

The carbonyl carbons (-CHO) are expected to resonate in the highly deshielded region of δ 190-200 ppm.[4]

-

The olefinic carbons (-CH=CH-) would appear in the range of δ 130-150 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of cis-butenedial would be characterized by the following absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1685-1710 cm⁻¹ is expected for the conjugated carbonyl group.[1] The conjugation lowers the frequency compared to saturated aldehydes.[2]

-

C=C Stretch: A medium intensity band around 1640 cm⁻¹ corresponding to the carbon-carbon double bond.[5]

-

Aldehydic C-H Stretch: Two characteristic weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[1][6] The presence of the lower frequency band is a strong indicator of an aldehyde.[2]

UV-Visible (UV-Vis) Spectroscopy

As an α,β-unsaturated carbonyl compound, cis-butenedial is expected to exhibit two main absorption bands:

-

A strong π → π* transition, likely in the range of 210-240 nm.

-

A weaker n → π* transition at a longer wavelength, typically around 310-330 nm.[7][8][9] The exact λmax is dependent on the solvent and substitution.

Chemical Properties and Reactivity

The reactivity of cis-butenedial is dominated by the electrophilic nature of its conjugated system.

Nucleophilic Addition

Like other aldehydes, cis-butenedial undergoes nucleophilic addition at the carbonyl carbons.[10][11] However, the conjugation provides an additional site for nucleophilic attack.

Michael Addition

As a soft electrophile, the β-carbon of the α,β-unsaturated system is susceptible to attack by soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), in a Michael (1,4-conjugate) addition reaction.[12][13] This reactivity is central to its biological activity and toxicity.[12][14]

Diels-Alder Reactions

The conjugated π-system of cis-butenedial can potentially act as a diene in Diels-Alder reactions, although its reactivity in this role is not well-documented.

Biological Activity and Toxicology

cis-Butenedial is classified as an α,β-unsaturated aldehyde, a class of compounds known for their biological reactivity and potential toxicity.[15][16]

Mechanism of Toxicity

The primary mechanism of toxicity for α,β-unsaturated aldehydes is their ability to act as electrophiles and form covalent adducts with biological macromolecules.[12][13] The high reactivity towards nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione, can lead to cellular dysfunction.[12][16] This adduction can result in enzyme inhibition, disruption of cellular signaling, and induction of oxidative stress.[15]

Potential Therapeutic Applications and Risks

While the high reactivity of such aldehydes is often associated with toxicity, it can also be harnessed for therapeutic purposes. For example, the ability to selectively target and modify proteins is a strategy employed in the design of certain covalent inhibitor drugs. However, the non-specific reactivity of simple α,β-unsaturated aldehydes like cis-butenedial poses a significant risk of off-target effects and general cytotoxicity.[12][15]

Caption: Reactivity and toxicological mechanism of cis-butenedial.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of cis-butenedial are scarce in modern literature. The following sections provide plausible methodologies based on general organic chemistry principles.

Synthesis: Oxidation of Furan

A common laboratory synthesis of this compound (the trans isomer is often co-produced and requires separation) involves the oxidation of furan.

Materials:

-

Furan

-

Oxidizing agent (e.g., bromine in methanol, followed by hydrolysis, or other mild oxidants)

-

Appropriate solvents (e.g., methanol, water, dichloromethane)

-

Acid or base for hydrolysis and workup

General Procedure:

-

Oxidation: Furan is treated with a suitable oxidizing agent under controlled temperature conditions (often low temperatures to prevent over-oxidation and polymerization). The reaction typically proceeds through a 2,5-dioxygenated furan intermediate.[17]

-

Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to open the ring and form the dialdehyde.

-

Extraction and Purification: The product is extracted from the aqueous reaction mixture using an organic solvent. Purification is typically achieved through distillation or column chromatography to separate the cis- and trans-isomers and remove impurities.

Caption: General workflow for the synthesis of cis-butenedial.

Analysis: Spectroscopic and Chromatographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Analysis: Confirm the structure by analyzing chemical shifts, integration, and coupling patterns as described in the "Spectroscopic Properties" section.

Infrared (IR) Spectroscopy:

-